Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine
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Overview
Description
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a complex organic compound characterized by the presence of a pyrrolidine ring, a nitrobenzenesulfonyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Nitrobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using reagents like nitrobenzenesulfonyl chloride under basic conditions.
Attachment of the Methylamine Moiety: The final step involves the alkylation of the sulfonylated pyrrolidine with methylamine, typically under reductive amination conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methylamine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A structurally similar compound with a lactam ring.
Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups in the ring.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is unique due to the presence of both a nitrobenzenesulfonyl group and a methylamine moiety, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
N-methyl-1-[1-(2-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c1-13-9-10-5-4-8-14(10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
InChI Key |
LEDMWABFJPRRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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